N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N\O)/N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Cyclocondensation
Regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is critical. Studies show that electron-donating groups on the pyrazole nitrogen enhance selectivity for the desired regioisomer. For example, 4-methoxyphenyl substituents improve yields by 15–20% compared to unsubstituted analogs.
Purification of Hydrophilic Intermediates
The N'-hydroxycarboximidamide group introduces polarity, complicating isolation. Reverse-phase chromatography (C18 column, 10–50% MeCN/H₂O gradient) effectively resolves this issue, albeit with a 10–15% loss in yield.
Scalability of Chlorination
Large-scale chlorination using POCl₃ requires careful exotherm management. Batch-wise addition of POCl₃ at 0°C and extended stirring (24 h) mitigate decomposition, maintaining yields above 85%.
Physicochemical Characterization
Synthesized compounds are characterized via NMR, mass spectrometry, and X-ray diffraction. Key data for this compound include:
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
N'-hydroxypyrazolo[1,5-a]pyrimidine derivatives have been identified as potential inhibitors of key kinases involved in cancer progression, such as B-Raf kinase. B-Raf plays a crucial role in the Raf-MEK-ERK signaling pathway, which is often mutated in various cancers, including melanoma and colorectal cancer. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory potency against B-Raf, with some derivatives exhibiting IC50 values in the low nanomolar range .
Enzymatic Inhibition
The compound also shows promise as a selective protein inhibitor. Research indicates that certain derivatives can inhibit TrkA with high efficacy, which is relevant for treating neurotrophic receptor-related cancers. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly enhance enzymatic inhibition .
Material Science Applications
N'-hydroxypyrazolo[1,5-a]pyrimidine derivatives are being explored for their photophysical properties, making them suitable for applications in material science. Their ability to form crystals with unique conformational characteristics opens avenues for solid-state applications, including optoelectronic devices and sensors .
Development of Anticancer Agents
A recent study focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer activity against various cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against HCT116 cells, showcasing the potential of these compounds in cancer therapy .
Synthesis and Functionalization Techniques
Innovative synthetic pathways have been developed to create diverse pyrazolo[1,5-a]pyrimidines with improved biological activity. For instance, researchers employed a cycloaddition reaction to produce new derivatives that demonstrated significant activity against both B-Raf and TrkA kinases . This approach not only enhances the yield but also allows for rapid exploration of structure-activity relationships.
Mechanism of Action
The mechanism of action of N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural and Functional Group Variations
Position 3 Modifications:
- Carboxamide Derivatives: N-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (): Exhibits conformational stability with NH-N hydrogen bond distances (2.20–2.23 Å) and angles (133.9–139.6°), critical for binding to PDE2A . N-(4,6-Dimethylpyrimidin-2-yl)-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide (13a, ): Features an amino group at position 7 and a carboxamide at position 3, synthesized via ethanol/DMF recrystallization . N-(2-Chloro-5-nitrophenyl)-7-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide (13b, ): Demonstrates how electron-withdrawing groups (e.g., nitro) influence solubility and reactivity .
- Hydroxyimidamide vs. This modification may enhance binding affinity in enzyme inhibition, as seen in kinase-targeting analogs () .
Position 7 Substitutions:
- 7-(3-Trifluoromethylphenyl) (compound 23, ): The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design for improved bioavailability .
- 7-Amino (13a, ): Amino groups improve water solubility but may reduce membrane permeability .
- 7-Benzamido (15, ): Bulky aryl substituents can sterically hinder target engagement but increase selectivity .
Comparative Data Table
Biological Activity
N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its antiviral properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound has the molecular formula and a molecular weight of 177.16 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is pivotal for its biological activity.
1. Kinase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3. These kinases are implicated in several cancers, making them attractive targets for therapeutic intervention.
- Pim-1 Inhibition : this compound was shown to inhibit Pim-1 with an IC50 value in the low nanomolar range. This inhibition leads to reduced phosphorylation of BAD protein, a known substrate of Pim-1, indicating potential antitumor activity .
- Selectivity Profile : The selectivity of the compound was assessed against a panel of 119 oncogenic kinases. Results indicated that it exhibited over 95% inhibition towards Pim-1 and TRKC at 1 µM concentration, with a selectivity score (S(50)) of 0.14 .
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| Pim-1 | >95% |
| TRKC | >95% |
| Flt-3 | 80%-95% |
| Other Kinases | <80% |
2. Antiviral Activity
In addition to its kinase inhibition properties, this compound has demonstrated antiviral activity against respiratory syncytial virus (RSV). Studies using cotton rats as a model organism showed that derivatives of this compound effectively inhibited RSV replication .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various pyrazolo[1,5-a]pyrimidine derivatives indicate that modifications to the core structure can significantly impact biological activity. For instance:
- Substituent Variations : Different substituents on the nitrogen atoms and the carboximidamide group can enhance or diminish potency against specific targets.
- Lead Optimization : Compounds with specific aryl groups showed improved selectivity and potency against Pim-1 compared to earlier generations of inhibitors .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in vitro using cancer cell lines. The results indicated significant inhibition of cell proliferation at submicromolar concentrations, supporting its potential development as an anticancer agent .
Case Study 2: Antiviral Testing
In a controlled study on RSV-infected cotton rats, administration of N'-Hydroxypyrazolo[1,5-a]pyrimidine derivatives resulted in a marked decrease in viral load compared to untreated controls. This suggests that the compound could be further developed for therapeutic use against RSV infections .
Q & A
Q. Table 1. Representative Synthetic Yields and Bioactivity
| Compound | Synthesis Yield (%) | Cathepsin K IC₅₀ (µM) | Cathepsin B IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5a (N-butyl) | 77 | 25 | >100 | |
| 5c (N-picolyl) | 69 | >100 | 45 | |
| 8b (anti-inflammatory) | 92 | N/A | N/A |
Q. Table 2. Key Spectroscopic Data for Carboxamide Derivatives
| Compound | IR CO Stretch (cm⁻¹) | ¹H NMR (Pyrimidine H-5, ppm) | MS (M⁺) |
|---|---|---|---|
| 13a | 1692 | 8.80 | 405.3 |
| 18c | 1691 | 6.80 | 359 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
